Methyl 6-chloro-2-methylquinoline-3-carboxylate
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Overview
Description
Methyl 6-chloro-2-methylquinoline-3-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-methylquinoline-3-carboxylate typically involves the reaction of 6-chloro-2-methylquinoline with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the quinoline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acids.
Reduction: Alcohol derivatives of the quinoline ester.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-2-methylquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methylquinoline-3-carboxylic acid
- 6-Chloro-8-methylquinoline-3-carboxylic acid
- 7-Chloro-8-methylquinoline-3-carboxylic acid
- 5-Chloro-8-methylquinoline-3-carboxylic acid
- 6-Ethyl-2-methylquinoline-3-carboxylic acid
Uniqueness
Methyl 6-chloro-2-methylquinoline-3-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its acid counterparts. The presence of the chlorine atom also enhances its potential for further chemical modifications, making it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
185501-93-3 |
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Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
methyl 6-chloro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-7-10(12(15)16-2)6-8-5-9(13)3-4-11(8)14-7/h3-6H,1-2H3 |
InChI Key |
FTICWUHEUGNFBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=C(C=CC2=N1)Cl)C(=O)OC |
Origin of Product |
United States |
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